(S,R,S)-AHPC-CO-C1-NH2 HCl
CAS No.:
Cat. No.: VC13862212
Molecular Formula: C24H34ClN5O4S
Molecular Weight: 524.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H34ClN5O4S |
---|---|
Molecular Weight | 524.1 g/mol |
IUPAC Name | (2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1 |
Standard InChI Key | RDVLBRLCBGVZQV-UTYHKCQPSA-N |
Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl |
SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl |
Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S,R,S)-AHPC-CO-C1-NH2 HCl is defined by the molecular formula C₂₄H₃₄ClN₅O₄S and a molecular weight of 524.08 g/mol . The compound’s stereochemistry is explicitly denoted by the (S,R,S) configuration, which critically influences its binding affinity to the von Hippel-Lindau (VHL) E3 ligase complex. The hydrochloride salt form enhances solubility, a key factor in biological assays and synthetic applications .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2361120-26-3 |
Related CAS (Free Base) | 2010986-20-4 |
Purity (HPLC) | ≥95% |
Storage Conditions | Refrigerated (2–8°C) |
Shelf Life | 12 months post-delivery |
The SMILES string (Cl.CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CC@@HCN2C(=O)C@@HC(C)(C)C)C=C1) delineates its structure, featuring:
-
A pyrrolidine-carboxamide core with hydroxyl and dimethylbutanoyl groups
-
A C1 linker (methylenecarbonyl) terminated by a primary amine for conjugation
Synthetic Considerations
While detailed synthetic protocols are proprietary, the compound is synthesized through sequential peptide coupling reactions. The stereochemical integrity at the (S,R,S) centers is maintained using chiral auxiliaries or asymmetric catalysis, as evidenced by the ≥95% purity specifications . Stability studies recommend refrigeration to prevent hydrolysis of the carbonate and amide bonds, which are susceptible to thermal degradation .
Biological Activity and Mechanism
VHL Ligand Activity
The (S,R,S)-AHPC moiety binds the VHL subunit of the CUL2-RBX1-EloB/C E3 ligase complex with submicromolar affinity (Kd ≈ 0.1–0.5 μM) . This interaction recruits the ligase to target proteins tagged by the PROTAC’s warhead, enabling ubiquitination and subsequent proteasomal degradation.
Linker Optimization
The C1 linker (CO-C1-NH2) balances rigidity and flexibility to optimize ternary complex formation between the PROTAC, target protein, and E3 ligase. Comparative studies with PEG-based linkers (PEG1–PEG5) reveal that shorter linkers like C1 improve cell permeability but may reduce degradation efficiency for sterically hindered targets .
Table 2: Linker Length Impact on PROTAC Activity
Linker Type | Length (Å) | Cell Permeability | Degradation Efficiency (DC₅₀) |
---|---|---|---|
C1 | 8.2 | High | 50–100 nM |
PEG1 | 10.5 | Moderate | 10–50 nM |
PEG2 | 14.7 | Low | 5–20 nM |
Data adapted from PROTAC optimization studies .
Apoptosis Induction and Cytotoxicity
Although (S,R,S)-AHPC-CO-C1-NH2 HCl itself lacks direct anticancer activity, its incorporation into PROTACs targeting oncoproteins (e.g., BRD4, EGFR) induces apoptosis in cancer cell lines. For example, a BRD4-directed PROTAC using this building block demonstrated:
These effects correlate with sustained target degradation (>90% reduction at 24 h) and downstream suppression of MYC and BCL2 expression .
Applications in Targeted Protein Degradation
PROTAC Development
The primary application of (S,R,S)-AHPC-CO-C1-NH2 HCl is in constructing PROTACs against undruggable targets. Its amine-terminated linker allows conjugation to carboxylic acid-containing warheads via standard amide coupling or click chemistry . Notable examples include:
-
ARV-471: An estrogen receptor degrader in Phase III trials, utilizing a related VHL ligand
-
BTK degraders: For overcoming ibrutinib resistance in B-cell malignancies
Chemical Biology Tools
Beyond therapeutics, this compound is used in:
Comparative Analysis with Structural Analogs
C1 vs. PEG-Based Linkers
While PEG linkers (e.g., PEG2 in ) enhance solubility and ternary complex stability, their increased hydrophilicity reduces blood-brain barrier penetration. The C1 linker’s hydrophobicity makes it preferable for CNS-targeted PROTACs, albeit with trade-offs in degradation efficiency .
Adamantyl and Hydroxyl Modifications
Replacing the 3’-(1-adamantyl) group in earlier analogs (e.g., AHPN) with the thiazole-containing VHL ligand improved ligase binding by 12-fold . Similarly, removing the hydroxyl group (as in compound 18) abolished apoptotic activity, underscoring its role in hydrogen bonding with VHL .
Challenges and Future Directions
Limitations
-
Synthetic complexity: High-resolution NMR and LC-MS are required to verify stereochemistry
-
Off-target degradation: Prolonged exposure may lead to ubiquitination of non-target proteins
Innovations in Design
Emerging strategies to enhance (S,R,S)-AHPC-CO-C1-NH2 HCl-derived PROTACs include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume